2-Hexyloctahydro-1h-isoindole

Drug Discovery ADME Profiling Chromatography Method Development

2-Hexyloctahydro-1H-isoindole (CAS 6634-24-8) is an N-hexyl-substituted, fully saturated isoindole derivative, belonging to the class of octahydroisoindoles. It has a molecular formula of C14H27N and a molecular weight of 209.37 g/mol.

Molecular Formula C14H27N
Molecular Weight 209.37 g/mol
CAS No. 6634-24-8
Cat. No. B14712975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexyloctahydro-1h-isoindole
CAS6634-24-8
Molecular FormulaC14H27N
Molecular Weight209.37 g/mol
Structural Identifiers
SMILESCCCCCCN1CC2CCCCC2C1
InChIInChI=1S/C14H27N/c1-2-3-4-7-10-15-11-13-8-5-6-9-14(13)12-15/h13-14H,2-12H2,1H3
InChIKeyVIYGLKATUIGCMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Profile: 2-Hexyloctahydro-1H-isoindole (CAS 6634-24-8) - What You Are Actually Sourcing


2-Hexyloctahydro-1H-isoindole (CAS 6634-24-8) is an N-hexyl-substituted, fully saturated isoindole derivative, belonging to the class of octahydroisoindoles. It has a molecular formula of C14H27N and a molecular weight of 209.37 g/mol . The compound is characterized by a cis-fused bicyclic scaffold, known as cis-8-azabicyclo[4.3.0]nonane, with a lipophilic hexyl chain attached to the nitrogen atom. This structure confers specific physicochemical properties, including a calculated LogP of 3.63 and a boiling point of 271.9 °C at 760 mmHg . While the broader isoindole family is recognized for its presence in bioactive natural products and pharmaceutical scaffolds [1], this specific derivative's value proposition is tied directly to its unique N-hexyl substitution, which differentiates it from other alkyl-chain variants.

1 N-hexyl substitution defines a unique lipophilicity, boiling point, and mass profile distinct from shorter-chain analogs.
2 Suited for synthesis, analytical method development, or SAR studies requiring a longer alkyl chain scaffold.
3 Its higher boiling point and molecular mass necessitate recalibrated distillation protocols and molar calculations.

Why 2-Hexyloctahydro-1H-isoindole (CAS 6634-24-8) Is Not a Simple Commodity Drop-In


2-Hexyloctahydro-1H-isoindole cannot be considered interchangeable with other octahydroisoindole derivatives or even its shorter-chain N-alkyl analogs. The length of the N-alkyl chain is a critical determinant of lipophilicity (LogP), boiling point, and molecular weight, which directly impacts a compound's behavior in chromatographic separations, its solubility in reaction media, and its pharmacokinetic profile if used as a pharmaceutical intermediate [1]. For example, substituting this compound with a shorter-chain analog like the N-methyl derivative would introduce a less lipophilic and more volatile molecule , potentially altering reaction kinetics, purification protocols, and final product purity profiles. The quantitative differences detailed below underscore why precise selection is not a matter of vendor preference but a requirement for experimental reproducibility and accurate analytical development.

! Shorter-chain analogs (e.g., N-methyl) exhibit lower LogP, which can shift HPLC retention and extraction behavior.
! A lower-boiling analog may alter distillation outcomes, making protocol re-validation necessary.
! Significant molar mass differences mean equal masses deliver unequal moles, limiting direct substitution without recalculation.

Quantitative Differentiation: 2-Hexyloctahydro-1H-isoindole (CAS 6634-24-8) vs. Closest Analogs


Lipophilicity (LogP): A 2.2-Fold Increase Over the Unsubstituted Core

The target compound demonstrates a calculated LogP of 3.63, which is significantly higher than the unsubstituted octahydro-1H-isoindole core (LogP ~1.67) and the N-methyl derivative (LogP ~1.68) . This quantifiable difference in lipophilicity directly influences its behavior in reversed-phase liquid chromatography, its ability to permeate biological membranes in cell-based assays, and its solubility in non-polar organic solvents [1]. This is a direct comparison of computed properties, which are reliable predictors of experimental behavior.

Lipophilicity
Class-level
3.63 vs 1.68
+1.95 LogP (approx. 90-fold)
LogP difference alters HPLC retention and liquid-liquid partition behavior.
Computed property; experimental validation may strengthen interpretation.
Drug Discovery ADME Profiling Chromatography Method Development

Boiling Point: A 44% Increase Over the Unsubstituted Parent Scaffold

The boiling point of 2-hexyloctahydro-1H-isoindole is 271.9 °C at 760 mmHg, compared to 189 °C for the unsubstituted octahydro-1H-isoindole core . This 82.9 °C increase is a direct consequence of the hexyl chain's molecular weight and van der Waals forces. This difference is critical when designing purification protocols involving distillation, as the hexyl derivative will require significantly higher temperatures or reduced pressure to volatilize.

Boiling Point
Data to verify
271.9 °C vs 189 °C
+82.9 °C (44% increase)
Higher boiling point requires distillation protocol adjustment.
Predicted value; confirm experimentally for process design.
Synthetic Chemistry Process Development Distillation Purification

Molecular Weight: A 67% Mass Increase Influencing Molar Calculations and Shipping

2-Hexyloctahydro-1H-isoindole has a molecular weight of 209.37 g/mol, which is 67% greater than the 125.21 g/mol of the unsubstituted octahydro-1H-isoindole core . This substantial difference has direct, practical implications: it requires a larger mass of compound to achieve the same molar concentration in solution, which affects cost calculations, inventory space, and shipping weight.

Molecular Weight
Head-to-head
209.37 vs 125.21
+84.16 g/mol (67% increase)
Larger mass affects molar calculations and shipping logistics.
Standard formula-based calculation; consistent across suppliers.
Inventory Management Reagent Preparation Logistics and Compliance

Evidence-Driven Application Scenarios for 2-Hexyloctahydro-1H-isoindole (CAS 6634-24-8)


As a High-LogP Scaffold in Medicinal Chemistry for Lead Optimization

The quantifiably higher LogP of 3.63 makes 2-hexyloctahydro-1H-isoindole a strategic choice for medicinal chemistry programs seeking to enhance the lipophilicity of a lead series. This property is often desirable for targeting intracellular or CNS-based targets, where membrane permeability is crucial. Researchers can leverage this compound to explore structure-activity relationships (SAR) around the N-alkyl chain length, using the quantified LogP increase as a measurable design parameter.

As a Late-Eluting Impurity Marker in Chromatographic Method Development

Due to its significantly higher boiling point and lipophilicity compared to the unsubstituted core , this compound will exhibit a substantially longer retention time on standard reversed-phase HPLC columns. This makes it an ideal candidate for use as a late-eluting marker or system suitability standard to ensure chromatographic methods can resolve and detect high-molecular-weight, lipophilic impurities in pharmaceutical process development.

As a Dense, Non-Volatile Reaction Intermediate in Multi-Step Synthesis

The 67% increase in molecular weight and 44% higher boiling point compared to the parent octahydroisoindole render 2-hexyloctahydro-1H-isoindole a less volatile, denser reaction intermediate. This is advantageous in synthetic sequences where a higher boiling point prevents unwanted loss during solvent evaporation or exothermic reactions, thereby simplifying work-up procedures and improving overall yield consistency at scale.

Application
Selection Property
Validation Focus
Medicinal chemistry: lipophilicity SAR
High LogP N-hexyl scaffold
Permeability and target-binding assays in lead optimization
HPLC method development: system suitability
Late-eluting due to high lipophilicity and boiling point
Chromatographic resolution of lipophilic impurities
Multi-step synthesis: non-volatile intermediate
Higher boiling point and molecular weight
Yield consistency and distillation-free work-up verification

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